4-(4-Amino-pyridin-3-yl)-cyclohexanone
Description
4-(4-Amino-pyridin-3-yl)-cyclohexanone is a bicyclic compound featuring a cyclohexanone core substituted with a 4-aminopyridinyl group at the 4-position. This structure combines the conformational flexibility of cyclohexanone with the aromatic and hydrogen-bonding capabilities of the pyridine moiety.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-(4-aminopyridin-3-yl)cyclohexan-1-one |
InChI |
InChI=1S/C11H14N2O/c12-11-5-6-13-7-10(11)8-1-3-9(14)4-2-8/h5-8H,1-4H2,(H2,12,13) |
InChI Key |
WHCXCQWDAQWHHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=C(C=CN=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The amino group in the target compound distinguishes it from dimethylamino () or hydroxyl/ethoxy derivatives (), offering unique hydrogen-bond donor properties.
- Substituents on the pyridine ring (e.g., ethoxy vs. amino) modulate electronic effects and steric bulk, influencing reactivity and binding interactions.
Physicochemical Properties
While direct data for this compound are unavailable, comparisons can be inferred from related compounds:
Key Observations :
- The amino group likely increases water solubility compared to non-polar derivatives like 3-methyl-2-cyclohexanone .
- Higher melting/boiling points are expected relative to β-cyclohexanone due to stronger intermolecular forces.
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